![molecular formula C23H19N3O2 B2619083 N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-17-9](/img/structure/B2619083.png)
N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. ANCCA is a small molecule inhibitor that targets the ANCCA protein, which is overexpressed in various types of cancer cells.
Mechanism of Action
ANCCA works by inhibiting the ANCCA protein, which is a transcriptional coactivator that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting ANCCA, ANCCA disrupts the transcriptional activity of cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ANCCA has been shown to have significant biochemical and physiological effects on cancer cells. ANCCA inhibits cancer cell growth, induces apoptosis, and enhances the efficacy of chemotherapy drugs. ANCCA has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
ANCCA has several advantages for lab experiments, including its small molecular weight, high solubility, and specificity for the ANCCA protein. However, ANCCA also has several limitations, including its low bioavailability and toxicity at high doses. These limitations must be taken into consideration when designing experiments using ANCCA.
Future Directions
There are several future directions for ANCCA research, including the development of more potent ANCCA inhibitors, the identification of biomarkers for ANCCA sensitivity, and the investigation of ANCCA's role in other diseases. Additionally, the combination of ANCCA with other cancer therapies, such as immunotherapy and targeted therapy, may lead to more effective cancer treatments.
Synthesis Methods
The synthesis of ANCCA involves the reaction of 4-anilinophenylamine with 2-methyl-1H-indole-3-carboxylic acid, followed by the addition of oxalyl chloride and N,N-dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield ANCCA as a white crystalline solid.
Scientific Research Applications
ANCCA has been extensively studied for its potential applications in cancer treatment. The ANCCA protein is overexpressed in various types of cancer cells, including breast, prostate, and lung cancer. ANCCA inhibitors, such as ANCCA, have been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. ANCCA has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-21(19-9-5-6-10-20(19)24-15)22(27)23(28)26-18-13-11-17(12-14-18)25-16-7-3-2-4-8-16/h2-14,24-25H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLMEJLWFRSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-indol-3-YL)-2-oxo-N-[4-(phenylamino)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.